Cas no 85656-64-0 (5-Methylquinolin-8-amine)

5-Methylquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylquinolin-8-amine
- 8-Quinolinamine,5-methyl-
- 8-Quinolinamine,5-methyl-(9CI)
- 8-QuinolinaMine,5-Methyl
- 5-Methyl-8-quinolinamine
- SCHEMBL11973402
- SB68172
- EN300-124558
- AT37719
- AKOS022174319
- DA-02207
- DTXSID10511354
- GCDPMULMEAVNSF-UHFFFAOYSA-N
- 85656-64-0
- CS-0456282
-
- MDL: MFCD13188516
- Inchi: 1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3
- InChI Key: GCDPMULMEAVNSF-UHFFFAOYSA-N
- SMILES: N1C2C(=C(C)C=CC=2N)C=CC=1
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2
Experimental Properties
- Density: 1.169±0.06 g/cm3(Predicted)
- Melting Point: 46-47 °C
- Boiling Point: 327.5±27.0 °C(Predicted)
- PSA: 38.91000
- LogP: 2.70660
- pka: 4.34±0.12(Predicted)
5-Methylquinolin-8-amine Security Information
- Storage Condition:2-8°C
5-Methylquinolin-8-amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylquinolin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124558-0.05g |
5-methylquinolin-8-amine |
85656-64-0 | 0.05g |
$794.0 | 2023-06-08 | ||
Enamine | EN300-124558-0.5g |
5-methylquinolin-8-amine |
85656-64-0 | 0.5g |
$907.0 | 2023-06-08 | ||
Chemenu | CM145944-1g |
5-Methylquinolin-8-amine |
85656-64-0 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A189005702-1g |
5-Methylquinolin-8-amine |
85656-64-0 | 95% | 1g |
$610.20 | 2023-08-31 | |
Enamine | EN300-124558-500mg |
5-methylquinolin-8-amine |
85656-64-0 | 500mg |
$877.0 | 2023-10-02 | ||
Enamine | EN300-124558-0.25g |
5-methylquinolin-8-amine |
85656-64-0 | 0.25g |
$869.0 | 2023-06-08 | ||
Chemenu | CM145944-1g |
5-Methylquinolin-8-amine |
85656-64-0 | 95% | 1g |
$529 | 2021-08-05 | |
Enamine | EN300-124558-2500mg |
5-methylquinolin-8-amine |
85656-64-0 | 2500mg |
$1791.0 | 2023-10-02 | ||
Enamine | EN300-124558-10000mg |
5-methylquinolin-8-amine |
85656-64-0 | 10000mg |
$3929.0 | 2023-10-02 | ||
Enamine | EN300-124558-250mg |
5-methylquinolin-8-amine |
85656-64-0 | 250mg |
$840.0 | 2023-10-02 |
5-Methylquinolin-8-amine Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 5-Methylquinolin-8-amine
Introduction to 5-Methylquinolin-8-amine (CAS No. 85656-64-0)
5-Methylquinolin-8-amine, identified by the chemical abstracts service number 85656-64-0, is a significant heterocyclic amine that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of nitrogen-containing organic compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications. The structural motif of 5-Methylquinolin-8-amine features a quinoline core with a methyl substituent at the 5-position and an amine group at the 8-position, which contributes to its unique chemical and pharmacological properties.
The synthesis of 5-Methylquinolin-8-amine involves multi-step organic transformations, typically starting from readily available quinoline derivatives. The introduction of the methyl group at the 5-position and the amine functionality at the 8-position requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve these transformations efficiently. The compound's stability under various conditions is another critical aspect that must be considered during its synthesis and handling, ensuring that it retains its integrity for subsequent applications.
Recent research has highlighted the potential of 5-Methylquinolin-8-amine as a bioactive molecule with implications in drug discovery. Its quinoline scaffold is known to interact with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. Specifically, studies have demonstrated its ability to modulate enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases. Additionally, its structural similarity to known bioactive compounds suggests that it may exhibit additional pharmacological effects that warrant further exploration.
The pharmacokinetic properties of 5-Methylquinolin-8-amine are also of great interest. Research indicates that this compound exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Furthermore, preliminary studies suggest that it has a reasonable bioavailability when administered orally, although this needs to be confirmed in more comprehensive pharmacokinetic studies. The metabolic pathways by which 5-Methylquinolin-8-amine is processed in vivo are being actively investigated to identify potential metabolites and understand their biological significance.
In vitro studies have provided valuable insights into the mechanism of action of 5-Methylquinolin-8-amine. For instance, research has shown that it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating cellular signaling pathways. These findings are particularly relevant in the context of developing treatments for diseases such as cancer and neurodegenerative disorders. The ability of 5-Methylquinolin-8-amine to interact with specific biological targets makes it a versatile tool for investigating disease mechanisms and identifying new therapeutic strategies.
The potential therapeutic applications of 5-Methylquinolin-8-amine extend beyond its anti-inflammatory properties. Preliminary data suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its ability to modulate immune responses could make it useful in developing immunomodulatory therapies for autoimmune disorders. These findings underscore the broad therapeutic potential of this compound and highlight the need for further preclinical and clinical investigations.
The development of 5-Methylquinolin-8-amine as a drug candidate is not without challenges. One significant hurdle is optimizing its chemical structure to enhance its pharmacological properties while minimizing potential side effects. This involves careful consideration of factors such as potency, selectivity, solubility, and metabolic stability. Computational modeling techniques have been increasingly used to predict how modifications to the structure of 5-Methylquinolin-8-amine might affect its biological activity, providing a rational basis for designing more effective derivatives.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of 5-Methylquinolin-8-amine into viable therapeutics. Such partnerships facilitate the translation of laboratory findings into clinical applications by leveraging expertise in synthetic chemistry, pharmacology, toxicology, and drug formulation. The growing interest in quinoline derivatives as pharmacophores underscores their importance in modern drug discovery efforts.
The future directions for research on 5-Methylquinolin-8-amine include exploring its interactions with other biological targets and evaluating its efficacy in animal models of human diseases. Additionally, investigating its potential role in combination therapies could provide new insights into how it might be used most effectively in clinical settings. As our understanding of its mechanisms of action continues to evolve, so too will our ability to harness its therapeutic potential.
In conclusion,5-Methylquinolin-8-amine (CAS No. 85656-64-0) is a promising bioactive compound with significant potential in pharmaceutical applications. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. While challenges remain in optimizing its properties for clinical use,5-Methylquinolin-8-amines continued investigation holds great promise for advancing our understanding of disease mechanisms and developing new treatments.
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